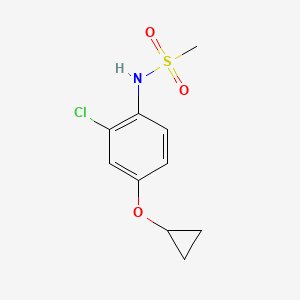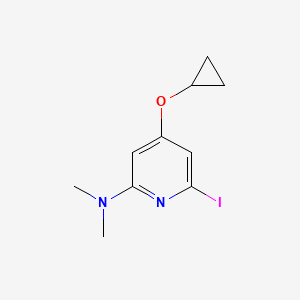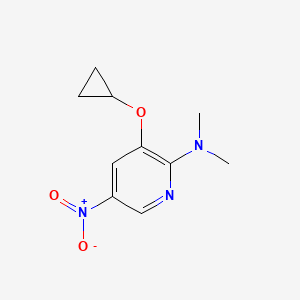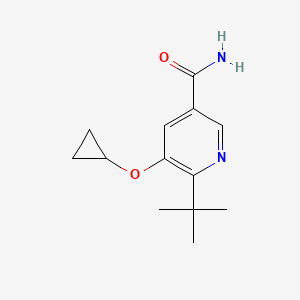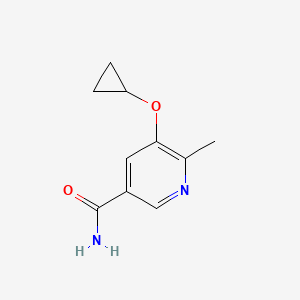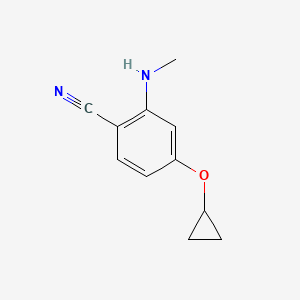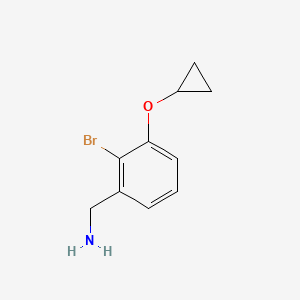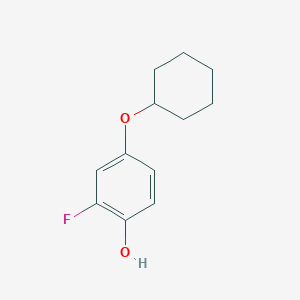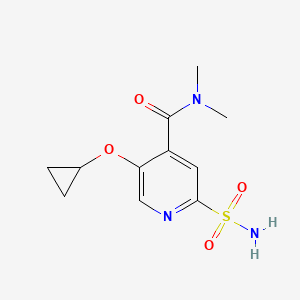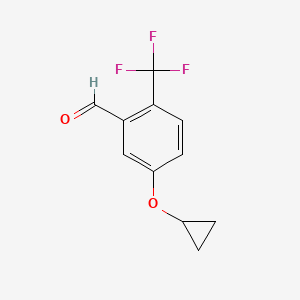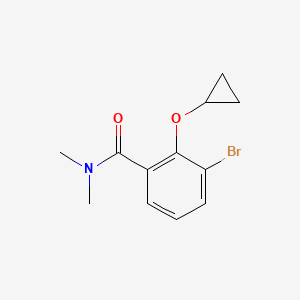
4-Cyclopropoxy-3-(dimethylamino)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-(dimethylamino)picolinonitrile is a chemical compound with the molecular formula C11H13N3O It is a derivative of picolinonitrile, characterized by the presence of a cyclopropoxy group at the 4-position and a dimethylamino group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-(dimethylamino)picolinonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This process is typically catalyzed by gold(I) and proceeds in a stepwise and one-pot fashion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-3-(dimethylamino)picolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxides, primary amines, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-(dimethylamino)picolinonitrile has several scientific research applications, including:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and inhibition mechanisms.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-(dimethylamino)picolinonitrile involves its interaction with molecular targets through its functional groups. The cyclopropoxy and dimethylamino groups can participate in various chemical interactions, including hydrogen bonding, nucleophilic attacks, and coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Cyclopropoxy-3-(dimethylamino)picolinonitrile include other picolinonitrile derivatives such as:
- 3-Hydroxy-4-substituted picolinonitriles
- 4-(tert-Butyl)-3-hydroxypicolinonitrile
- 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its reactivity and potential for forming diverse chemical interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H13N3O |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-(dimethylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3O/c1-14(2)11-9(7-12)13-6-5-10(11)15-8-3-4-8/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
NUWGRHRKLPCLJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CN=C1C#N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



